Catalog No.
M. Wt
900.1 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

900.1 g/mol



InChI Key





Soluble in DMSO


Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin;

Canonical SMILES


Isomeric SMILES



The exact mass of the compound 16-O-Demethylsirolimus is 899.5395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

16-O-Demethylsirolimus is formed when a methyl group (CH3) is removed from the 16th oxygen atom (O) of the sirolimus molecule by enzymes in the body, primarily in the liver []. This process, called demethylation, is a common way for the body to metabolize and potentially inactivate certain drugs.


16-O-Demethylsirolimus is one of several metabolites formed during sirolimus metabolism. While the specific function of 16-O-Demethylsirolimus itself is not fully understood, studying its formation and properties helps researchers understand sirolimus metabolism and potential effects [].

Molecular Structure Analysis

However, studies on sirolimus metabolism have identified 16-O-demethylsirolimus as a metabolite []. These studies describe the demethylation process and the relative abundance of 16-O-demethylsirolimus compared to other metabolites, suggesting its structure follows the demethylated form at the 16th position.

Chemical Reactions Analysis

The primary reaction involving 16-O-Demethylsirolimus is its formation through the demethylation of sirolimus. This process is likely mediated by cytochrome P450 enzymes in the liver []. The specific enzyme(s) responsible and the exact reaction mechanism require further investigation.

-O-Demethylsirolimus: A Metabolite of Sirolimus

16-O-Demethylsirolimus is one of the metabolites of sirolimus, also known as rapamycin. Sirolimus is a macrolide compound that has immunosuppressant and anti-proliferative properties. It's currently used as an immunosuppressant medication to prevent organ rejection after transplant surgery [].

During metabolism in the human body, sirolimus undergoes changes by enzymes. One such change is demethylation, which removes a methyl group (CH3) from the molecule. 16-O-Demethylsirolimus is a product of this process, specifically the removal of a methyl group at the 16th oxygen position of the sirolimus molecule [].


~80% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).




7-O-Demethyl Cypher


Modify: 2023-08-15
1: Wiebe J, Bauer T, Dörr O, Möllmann H, Hamm CW, Nef HM. Implantation of a novolimus-eluting bioresorbable scaffold with a strut thickness of 100 µm showing evidence of self-correction. EuroIntervention. 2015 Jun;11(2):204. doi: 10.4244/EIJY15M02_01. PubMed PMID: 25671516.
2: Iqbal J, Verheye S, Abizaid A, Ormiston J, de Vries T, Morrison L, Toyloy S, Fitzgerald P, Windecker S, Serruys PW. DESyne novolimus-eluting coronary stent is superior to Endeavor zotarolimus-eluting coronary stent at five-year follow-up: final results of the multicentre EXCELLA II randomised controlled trial. EuroIntervention. 2016 Dec 10;12(11):e1336-e1342. doi: 10.4244/EIJY15M10_04. PubMed PMID: 26465374.
3: Braun D, Baquet M, Massberg S, Mehilli J, Hausleiter J. Collapse of a Bioresorbable Novolimus-Eluting Coronary Scaffold. JACC Cardiovasc Interv. 2016 Jan 11;9(1):e13-e14. doi: 10.1016/j.jcin.2015.10.019. Epub 2015 Dec 9. PubMed PMID: 26685077.
4: Amber KI, Hadi NR, Muhammad-Baqir BM, Jamil DA, Al-Aubaidy HA. Trimetazidine attenuates the acute inflammatory response induced by Novolimus eluting bioresorbable coronary scaffold implantation. Int J Cardiol. 2016 Oct 1;220:514-9. doi: 10.1016/j.ijcard.2016.06.172. Epub 2016 Jun 27. PubMed PMID: 27390979.
5: Porto I, Vergallo R, Sangiorgi GM, Burzotta F, Garbo R, D'Amario D, Trani C, Rebuzzi AG, Crea F. DESolve novolimus-eluting bioresorbable coronary scaffold failure assessed by frequency-domain optical coherence tomography imaging. Coron Artery Dis. 2016 Jun;27(4):334-6. doi: 10.1097/MCA.0000000000000350. PubMed PMID: 26882020.
6: Boeder NF, Koepp T, Dörr O, Bauer T, Mattesini A, Elsässer A, Möllmann H, Blachutzik F, Achenbach S, Ghanem A, Hamm CW, Nef HM. A new novolimus-eluting bioresorbable scaffold for large coronary arteries: an OCT study of acute mechanical performance. Int J Cardiol. 2016 Oct 1;220:706-10. doi: 10.1016/j.ijcard.2016.06.160. Epub 2016 Jun 26. PubMed PMID: 27393853.
7: Serruys PW, Garg S, Abizaid A, Ormiston J, Windecker S, Verheye S, Dubois C, Stewart J, Hauptmann KE, Schofer J, Stangl K, Witzenbichler B, Wiemer M, Barbato E, de Vries T, den Drijver AM, Otake H, Meredith L, Toyloy S, Fitzgerald P. A randomised comparison of novolimus-eluting and zotarolimus-eluting coronary stents: 9-month follow-up results of the EXCELLA II study. EuroIntervention. 2010 Jun;6(2):195-205. doi: 10.4244/. PubMed PMID: 20562069.
8: Abizaid A, Costa RA, Schofer J, Ormiston J, Maeng M, Witzenbichler B, Botelho RV, Costa JR Jr, Chamié D, Abizaid AS, Castro JP, Morrison L, Toyloy S, Bhat V, Yan J, Verheye S. Serial Multimodality Imaging and 2-Year Clinical Outcomes of the Novel DESolve Novolimus-Eluting Bioresorbable Coronary Scaffold System for the Treatment of Single De Novo Coronary Lesions. JACC Cardiovasc Interv. 2016 Mar 28;9(6):565-74. doi: 10.1016/j.jcin.2015.12.004. PubMed PMID: 27013155.
9: Dalal A. Organ transplantation and drug eluting stents: Perioperative challenges. World J Transplant. 2016 Dec 24;6(4):620-631. doi: 10.5500/wjt.v6.i4.620. Review. PubMed PMID: 28058211; PubMed Central PMCID: PMC5175219.
10: Charpentier E, Barna A, Guillevin L, Juliard JM. Fully bioresorbable drug-eluting coronary scaffolds: A review. Arch Cardiovasc Dis. 2015 Jun-Jul;108(6-7):385-97. doi: 10.1016/j.acvd.2015.03.009. Epub 2015 Jun 22. Review. PubMed PMID: 26113479.
11: Costa JR Jr, Abizaid A, Feres F, Costa R, Seixas AC, Maia F, Abizaid A, Tanajura LF, Staico R, Siqueira D, Meredith L, Bhat V, Yan J, Ormiston J, Sousa AG, Fitzgerald P, Sousa JE. EXCELLA First-in-Man (FIM) study: safety and efficacy of novolimus-eluting stent in de novo coronary lesions. EuroIntervention. 2008 May;4(1):53-8. PubMed PMID: 19112779.
12: Lupi A, Gabrio Secco G, Rognoni A, Lazzero M, Fattori R, Sheiban I, Sante Bongo A, Bolognese L, Agostoni P, Porto I. Meta-analysis of bioabsorbable versus durable polymer drug-eluting stents in 20,005 patients with coronary artery disease: an update. Catheter Cardiovasc Interv. 2014 May 1;83(6):E193-206. doi: 10.1002/ccd.25416. Epub 2014 Feb 10. Review. PubMed PMID: 24478247.
13: Wiebe J, Hamm CW, Nef HM. Bioresorbable scaffolds in daily clinical routine: a practical review of all-comers results. Curr Opin Cardiol. 2015 Nov;30(6):650-6. doi: 10.1097/HCO.0000000000000229. Review. PubMed PMID: 26447503.
14: Schneider VS, Skurk C, Riedel M, Abdelwahed YS, Landmesser U, Leistner DM. Use of a bioresorbable novolimus eluting vascular scaffold fails a hybrid PCI strategy with drug eluting stent. Clin Res Cardiol. 2017 Jul;106(7):557-559. doi: 10.1007/s00392-017-1091-4. Epub 2017 Apr 3. PubMed PMID: 28374059.
15: Gunes HM, Yılmaz FK, Gokdeniz T, Demir GG, Guler E, Guler GB, Karaca O, Cakal B, İbişoğlu E, Boztosun B. Is bioresorbable vascular scaffold acute recoil affected by baseline renal function and scaffold selection? Int J Cardiol. 2016 Dec 1;224:388-393. doi: 10.1016/j.ijcard.2016.09.024. Epub 2016 Sep 20. PubMed PMID: 27681252.
16: Blachutzik F, Boeder N, Wiebe J, Mattesini A, Dörr O, Most A, Bauer T, Röther J, Tröbs M, Schlundt C, Achenbach S, Hamm CW, Nef HM. Post-dilatation after implantation of bioresorbable everolimus- and novolimus-eluting scaffolds: an observational optical coherence tomography study of acute mechanical effects. Clin Res Cardiol. 2017 Apr;106(4):271-279. doi: 10.1007/s00392-016-1048-z. Epub 2016 Oct 18. PubMed PMID: 27757522.
17: Nef HM, Wiebe J, Foin N, Blachutzik F, Dörr O, Toyloy S, Hamm CW. A new novolimus-eluting bioresorbable coronary scaffold: Present status and future clinical perspectives. Int J Cardiol. 2017 Jan 15;227:127-133. doi: 10.1016/j.ijcard.2016.11.033. Epub 2016 Nov 9. Review. PubMed PMID: 27863289.
18: Mattesini A, Bartolini S, Sorini Dini C, Valente S, Parodi G, Stolcova M, Meucci F, Di Mario C. The DESolve novolimus bioresorbable Scaffold: from bench to bedside. J Thorac Dis. 2017 Aug;9(Suppl 9):S950-S958. doi: 10.21037/jtd.2017.07.25. Review. PubMed PMID: 28894601; PubMed Central PMCID: PMC5583086.
19: Wiebe J, Dörr O, Ilstad H, Husser O, Liebetrau C, Boeder N, Bauer T, Möllmann H, Kastrati A, Hamm CW, Nef HM. Everolimus- Versus Novolimus-Eluting Bioresorbable Scaffolds for the Treatment of Coronary Artery Disease: A Matched Comparison. JACC Cardiovasc Interv. 2017 Mar 13;10(5):477-485. doi: 10.1016/j.jcin.2016.11.034. Epub 2017 Feb 15. PubMed PMID: 28216214.
20: Blachutzik F, Boeder N, Wiebe J, Mattesini A, Dörr O, Most A, Bauer T, Tröbs M, Röther J, Schlundt C, Achenbach S, Hamm C, Nef H. Overlapping implantation of bioresorbable novolimus-eluting scaffolds: an observational optical coherence tomography study. Heart Vessels. 2017 Jul;32(7):781-789. doi: 10.1007/s00380-016-0932-9. Epub 2016 Dec 21. PubMed PMID: 28004176.

Explore Compound Types